5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-2-4-11-5-6-12-7(8(11)13)1-3-10-12/h1,3,5-6H,2,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDVLCEFIUJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for introducing halogen atoms.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrazine core with an aminoethyl substituent. This structure allows for various interactions with biological systems, making it a candidate for developing novel therapeutic agents. The presence of the amino group enhances its potential to engage with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines, including 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, may exhibit significant anticancer properties. Compounds in this class have shown inhibitory effects on cancer cell proliferation, suggesting that they could serve as lead compounds for cancer therapies.
- Case Study : A study explored various pyrazolo[1,5-a]pyrazine derivatives and their effects on cancer cell lines. It was found that certain modifications to the core structure enhanced their potency against specific cancer types .
Anti-inflammatory Effects
The compound is also being investigated for its potential anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Case Study : In preclinical models, pyrazolo[1,5-a]pyrazin derivatives demonstrated the ability to reduce inflammation markers significantly .
Pharmacological Mechanisms
The exact mechanisms of action for this compound are still under investigation. However, similar compounds have been shown to interact with various receptors and enzymes involved in disease processes.
Modulation of Glutamate Receptors
Recent studies have indicated that related compounds act as positive allosteric modulators (PAMs) of N-methyl-d-aspartate receptors (NMDARs), which are crucial for synaptic plasticity and memory function.
- Research Insight : One study highlighted the optimization of a pyrazolo[1,5-a]pyrazin derivative that enhanced long-term potentiation in the rat hippocampus, suggesting its potential utility in treating cognitive disorders .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Fused heterocycle | Anticancer activity |
| Pyrazoloquinazolines | Fused heterocycle | Antimicrobial properties |
| Pyrazolothiazoles | Fused heterocycle | Anti-inflammatory effects |
| Pyrazolopyridines | Fused heterocycle | Neuroprotective effects |
This comparison highlights how variations in structure influence pharmacological profiles and therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Features of Selected Analogs
*PP = pyrazolo[1,5-a]pyrazin-4(5H)-one
Anticancer Activity
Table 2: Pharmacological Profiles
Pharmacokinetic and Stability Comparisons
- Plasma exposure : Dihydro-PP derivatives exhibit longer half-lives (~30 min) and higher plasma exposure than acyclic vinyl sulfones, which clear rapidly (t₁/₂ ~10 min) .
- Stability : Cyclic dihydro-PP analogs resist glutathione (GSH) adduct formation under physiological conditions, whereas acyclic forms react readily with GSH .
- Solubility: The 2-aminoethyl group in 5-(2-aminoethyl)-PP may enhance water solubility compared to hydrophobic substituents (e.g., 4-chlorophenyl).
Biological Activity
5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound with significant potential in various biological applications, particularly in cancer treatment and neuroprotection. This article reviews its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.
- Chemical Formula : C8H10N4O
- CAS Number : 1375473-82-7
- Molecular Weight : 178.20 g/mol
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under controlled heating or microwave-assisted conditions. The structural characterization is performed using techniques such as IR spectroscopy, NMR, and X-ray diffraction.
Key Findings on SAR:
- Compounds with specific substituents (e.g., 4-chlorophenyl groups) exhibit enhanced inhibitory effects on cancer cell lines.
- The presence of certain functional groups significantly influences the compound's potency against target cells.
Anticancer Properties
A study evaluated the efficacy of various pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against A549 lung cancer cells. The results indicated that:
- Inhibition Mechanism : Compounds demonstrated dose- and time-dependent inhibition of cell growth. The most potent derivative, identified as 3o, was effective in modulating autophagy pathways, suggesting a multi-faceted mechanism of action against cancer cells .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3o | <10 | Autophagy modulation |
| 3p | 15 | Apoptosis induction |
Neuroprotective Effects
Research has also highlighted the potential neuroprotective properties of this compound class. For instance, derivatives have been shown to interact with adenosine receptors and phosphodiesterase enzymes, which are crucial in neurodegenerative diseases.
- Multi-target Ligands : Some derivatives act as ligands for A1 and A2A adenosine receptors while inhibiting PDE10A, indicating their potential for treating conditions like Alzheimer's disease .
Case Studies
- Lung Cancer Treatment : In a controlled study, the administration of compound 3o resulted in a significant reduction in tumor size in A549 xenograft models. The study concluded that this compound could serve as a lead for further development in lung cancer therapy .
- Neurodegenerative Disease Models : In models simulating neurodegeneration, compounds derived from pyrazolo[1,5-a]pyrazin-4(5H)-one exhibited protective effects against neuronal cell death induced by toxic agents. These findings suggest potential applications in therapies aimed at diseases like ALS .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?
- Microwave-assisted synthesis is a key method, enabling rapid cyclization of pyrazole-5-carboxylate derivatives with aminoethanol or morpholinoethanamine under solvent-free conditions, achieving high yields (e.g., 72%) and reduced reaction times .
- Conventional approaches involve condensation reactions, such as heating enamine derivatives with hydrazine hydrate to yield pyrazolo[1,5-a]pyrazine intermediates, followed by functionalization at position 7 using phenylhydrazine or aldehydes .
Q. How is the structural characterization of these derivatives validated?
- Spectroscopic techniques : HRMS and NMR confirm molecular mass and functional groups (e.g., C13H11N5O with [M+H]+ = 254.1039) .
- X-ray crystallography resolves crystal structures, revealing screw-boat conformations in the pyrazine ring and intermolecular interactions (e.g., C–H⋯O and C–H⋯π) critical for stability .
- Elemental analysis validates purity (e.g., C: 61.78%, H: 4.12%, N: 27.45%) .
Q. What in vitro assays are used to evaluate anti-cancer activity?
- Caspase-based high-throughput screening (HTS) identifies apoptosis-inducing derivatives by measuring caspase-3/7 activation in A549 and H322 lung cancer cells .
- MTT assays quantify cytotoxicity (IC50 values), with selective inhibitors showing IC50 < 10 μM in lung adenocarcinoma lines .
- Autophagy modulation is assessed via Western blotting of LC3-II and p62 markers, with derivatives like pyrazolo[1,5-a]pyrazin-4(5H)-ones inducing autophagosome formation .
Advanced Research Questions
Q. What molecular mechanisms drive the anti-proliferative effects of these compounds?
- Apoptosis induction : Activation of intrinsic pathways via caspase-9 and PARP cleavage, coupled with downregulation of anti-apoptotic Bcl-2 .
- Autophagy modulation : Derivatives trigger autophagic flux by inhibiting mTOR signaling, as demonstrated by increased Beclin-1 expression and AMPK phosphorylation .
- p53-dependent pathways : Certain analogs stabilize p53 through post-translational modifications (e.g., phosphorylation at Ser15), enhancing transcriptional activation of pro-apoptotic genes .
Q. How do researchers resolve discrepancies in cytotoxicity data across studies?
- Cell line variability : A549 (p53 wild-type) and H322 (p53 mutant) cells show differential sensitivity, necessitating parallel screening .
- Assay conditions : Discrepancies in IC50 values may arise from variations in serum concentration, incubation time, or solvent effects (e.g., DMSO concentration ≤0.1%) .
- Pharmacokinetic factors : Cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones exhibit equilibrium with acyclic β-amidomethyl vinyl sulfones in buffer, altering bioavailability and potency .
Q. What challenges exist in optimizing pharmacokinetic properties for in vivo studies?
- Glutathione (GSH) reactivity : Acyclic intermediates form GSH adducts (e.g., 10% conversion in 24 h), reducing effective concentrations in physiological environments .
- Metabolic stability : Cyclic derivatives show improved resistance to hepatic CYP450 metabolism compared to acyclic analogs, as shown in microsomal assays .
- Solubility enhancement : Functionalization at position 7 with hydrophilic groups (e.g., hydrazones) improves aqueous solubility without compromising target binding .
Q. How are structure-activity relationships (SARs) explored for pyrazolo[1,5-a]pyrazin-4(5H)-ones?
- Position 7 modifications : Substitution with arylhydrazones (e.g., phenylhydrazine) enhances anti-cancer activity by 2–3-fold compared to unsubstituted analogs .
- Aminoethyl side chain : The 2-aminoethyl group at position 5 improves membrane permeability, as evidenced by Caco-2 monolayer assays .
- Heterocyclic fusion : Hybridization with pyrimidine or triazole rings (e.g., pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones) broadens kinase inhibition profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
